N-benzyl-1-(fluoromethyl)cyclopentan-1-amine
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Overview
Description
N-benzyl-1-(fluoromethyl)cyclopentan-1-amine is a fluorinated organic compound with the molecular formula C13H18FN This compound is characterized by the presence of a benzyl group, a fluoromethyl group, and a cyclopentane ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-benzyl-1-(fluoromethyl)cyclopentan-1-amine typically involves the reaction of cyclopentanone with benzylamine and a fluoromethylating agent. The reaction conditions often include the use of a base such as sodium hydride or potassium carbonate to facilitate the formation of the desired product. The reaction is usually carried out in an organic solvent like tetrahydrofuran or dimethylformamide at elevated temperatures.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions to maximize yield and purity, as well as implementing efficient purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
N-benzyl-1-(fluoromethyl)cyclopentan-1-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the compound into its corresponding amine or alcohol derivatives.
Substitution: The fluoromethyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Reagents like halogens or nucleophiles can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield cyclopentanone derivatives, while reduction can produce cyclopentanol derivatives.
Scientific Research Applications
N-benzyl-1-(fluoromethyl)cyclopentan-1-amine has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound can be used in studies involving enzyme inhibition or receptor binding.
Industry: It may be used in the production of specialty chemicals or materials.
Mechanism of Action
The mechanism of action of N-benzyl-1-(fluoromethyl)cyclopentan-1-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The fluoromethyl group can enhance the compound’s binding affinity and selectivity, leading to more potent biological effects. The exact pathways involved depend on the specific application and target.
Comparison with Similar Compounds
Similar Compounds
- N-benzylcyclopentanamine
- N-benzyl-1-(chloromethyl)cyclopentan-1-amine
- N-benzyl-1-(bromomethyl)cyclopentan-1-amine
Uniqueness
N-benzyl-1-(fluoromethyl)cyclopentan-1-amine is unique due to the presence of the fluoromethyl group, which imparts distinct physicochemical properties. This group can enhance the compound’s stability, lipophilicity, and metabolic resistance, making it a valuable tool in various research applications.
Properties
Molecular Formula |
C13H18FN |
---|---|
Molecular Weight |
207.29 g/mol |
IUPAC Name |
N-benzyl-1-(fluoromethyl)cyclopentan-1-amine |
InChI |
InChI=1S/C13H18FN/c14-11-13(8-4-5-9-13)15-10-12-6-2-1-3-7-12/h1-3,6-7,15H,4-5,8-11H2 |
InChI Key |
GTIZHARRTSJOAF-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC(C1)(CF)NCC2=CC=CC=C2 |
Origin of Product |
United States |
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